5-Cyclopropylpentanoic acid
Overview
Description
5-Cyclopropylpentanoic acid is a useful research compound. Its molecular formula is C8H14O2 and its molecular weight is 142.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Cyclopropylpentanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Cyclopropylpentanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Application in Organic Chemistry : A study by Zhu, Xu, and Gong (2016) details a synthetic strategy for constructing alkyl 5-arylfuran-2-carboxylates using donor-acceptor cyclopropanes, which undergo a ring-opening reaction or cycloisomerization in the presence of acid. This process is significant for the synthesis of compounds related to 5-Cyclopropylpentanoic acid in organic chemistry (Zhu, Xu, & Gong, 2016).
Role in Biological Systems : Drehmel and Chilton (2002) isolated nonprotein amino acids from the mushroom Amanita cokeri, including cyclopropyl amino acid, which exhibited toxicity to various fungi, arthropods, and bacteria. This study highlights the biological activity of cyclopropyl compounds, which are structurally related to 5-Cyclopropylpentanoic acid (Drehmel & Chilton, 2002).
Pharmaceutical Research : Hartmann et al. (1994) synthesized cyclopropyl analogs of tetracos-5-enoic acid, which are key intermediates in the biosynthesis of myocobacterial mycolic acids. These compounds, similar to 5-Cyclopropylpentanoic acid, were studied for their potential as inhibitors of mycolic acid biosynthesis, which is important in pharmaceutical research (Hartmann et al., 1994).
Application in Medicinal Chemistry : Bauer et al. (2021) discussed the use of small aliphatic rings, including cyclopropanes, in medicinal chemistry. They highlighted their physicochemical properties and applications as functional group bioisosteres, indicating the potential application of 5-Cyclopropylpentanoic acid in this field (Bauer et al., 2021).
Synthesis of Related Compounds : Pritts and Peters (1994) conducted a study on the electrochemical reduction of dihalopentanes, which are structurally related to 5-Cyclopropylpentanoic acid. They explored the potential for intramolecular cyclization to form cyclopentane, among other products, highlighting the versatility of these compounds in synthesis (Pritts & Peters, 1994).
properties
IUPAC Name |
5-cyclopropylpentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c9-8(10)4-2-1-3-7-5-6-7/h7H,1-6H2,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIQHUMQLXXRAHV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopropylpentanoic acid | |
CAS RN |
5266-60-4 | |
Record name | 5-cyclopropylpentanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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